molecular formula C30H44K2O16S2 B10785740 dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

Cat. No.: B10785740
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-CXCSZTQTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS);  COFFEE;  XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.

Properties

Molecular Formula

C30H44K2O16S2

Molecular Weight

803.0 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26-,28-,29-,30-;;/m1../s1

InChI Key

IUCNQFHEWLYECJ-CXCSZTQTSA-L

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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